molecular formula C13H15ClN2OS B12263850 4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol

4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol

Cat. No.: B12263850
M. Wt: 282.79 g/mol
InChI Key: JUKTVKVJDOUKAR-UHFFFAOYSA-N
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Description

4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of 4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with cyclohexanone in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(4-Chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol has been investigated for its potential applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial and anticancer agent . The compound’s ability to inhibit the growth of certain bacterial and cancer cell lines makes it a valuable candidate for further drug development . Additionally, it has been explored for its potential use in the development of new materials and industrial applications .

Properties

Molecular Formula

C13H15ClN2OS

Molecular Weight

282.79 g/mol

IUPAC Name

4-[(4-chloro-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol

InChI

InChI=1S/C13H15ClN2OS/c14-10-2-1-3-11-12(10)16-13(18-11)15-8-4-6-9(17)7-5-8/h1-3,8-9,17H,4-7H2,(H,15,16)

InChI Key

JUKTVKVJDOUKAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=NC3=C(S2)C=CC=C3Cl)O

Origin of Product

United States

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